2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
Description
2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid is a spirocyclic compound featuring a 1,3-dioxo-2-azaspiro[4.5]decane core conjugated with an acetic acid moiety. Its molecular formula is C₁₈H₂₉NO₃, with a molecular weight of 307.43 g/mol . The compound’s spiro architecture combines a cyclohexane ring fused to a tetrahydrofuran-like system via a nitrogen atom, creating a rigid bicyclic structure.
Properties
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-8-6-11(4-2-1-3-5-11)10(16)12(8)7-9(14)15/h1-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPRTIXYCWINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434539 | |
| Record name | 2-Azaspiro[4.5]decane-2-acetic acid, 1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807345-89-7 | |
| Record name | 2-Azaspiro[4.5]decane-2-acetic acid, 1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid typically involves the reaction of 1-carboxycyclohexaneacetic acid with glycine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is , and it exhibits properties that make it suitable for various applications in drug development and synthesis.
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that derivatives of 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid exhibit antimicrobial properties. A study published in ResearchGate demonstrated that certain analogs can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
- Anticancer Properties : The compound has been explored for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism involves the modulation of apoptotic pathways, which has been documented in various research articles .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Animal studies have indicated improvements in cognitive function when administered to models of Alzheimer's disease, highlighting its therapeutic potential .
Materials Science Applications
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. Its unique structure allows for the creation of materials with enhanced durability and resistance to environmental degradation.
- Nanotechnology : this compound is being investigated for its role in nanomaterials development, particularly in drug delivery systems where controlled release mechanisms are crucial.
Case Studies
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Functional Groups
(a) 2-(3-Oxo-2-azaspiro[4.5]decan-2-yl)acetic Acid
- Molecular Formula: C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- Applications : Serves as an intermediate in synthesizing bioactive spiro compounds, such as anticonvulsant agents .
(b) (8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic Acid
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 254.28 g/mol
- Key Differences : Incorporates a second nitrogen atom (1,3-diaza) and an ethyl substituent, enhancing steric bulk.
(c) N-4-Arylpiperazin-1-yl Amides of (2-Aza-1,3-dioxospiro[4.5]dec-2-yl)acetic Acid
- Molecular Formula : Varies with aryl substituents (e.g., C₁₈H₂₈N₄O₃ for phenyl derivatives) .
- Key Differences : The acetic acid group is replaced with an amide-linked arylpiperazine, improving lipophilicity and CNS penetration.
- Applications : Demonstrates anticonvulsant activity in rodent models, particularly in the metrazole seizure threshold test .
Key Observations:
Amide derivatives (e.g., arylpiperazine-linked) exhibit superior anticonvulsant activity due to increased lipophilicity and CNS bioavailability .
Synthetic Strategies :
- The target compound and its analogues are synthesized via spiroannulation followed by functionalization (e.g., CDI-mediated amidation ).
- Modifications like ethyl substitution or diaza incorporation require additional alkylation or cyclization steps .
Biological Activity :
- Compounds with arylpiperazine amides show the most promising anticonvulsant profiles, suggesting that the acetic acid moiety in the parent compound may be a limiting factor for CNS activity .
Biological Activity
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid (CAS Number: 807345-89-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including antibacterial and antifungal properties.
The molecular formula of this compound is , with a molecular weight of approximately 225.24 g/mol. The compound features a unique spirocyclic structure which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 807345-89-7 |
| Molecular Formula | C11H15NO4 |
| Molecular Weight | 225.241 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired spirocyclic structure. While specific synthetic routes were not detailed in the search results, compounds with similar structures often utilize dioxolane intermediates.
Antibacterial Activity
Research indicates that compounds containing the 1,3-dioxolane structure exhibit notable antibacterial properties. A study on related compounds demonstrated significant effectiveness against various Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.
- Staphylococcus epidermidis : Most compounds showed excellent antibacterial activity.
- Pseudomonas aeruginosa : Certain derivatives displayed perfect antibacterial activity with MIC values as low as 625 µg/mL.
- Enterococcus faecalis : Notably sensitive to some derivatives.
The comparative biological activity of enantiomers versus racemic mixtures has also been explored, highlighting differences in efficacy based on structural variations .
Antifungal Activity
In addition to antibacterial properties, compounds similar to this compound have shown antifungal activity against Candida albicans. Most tested derivatives exhibited significant antifungal effects except for one compound in a related study .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
Study 1: Antibacterial and Antifungal Evaluation
A series of new derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that most synthesized compounds demonstrated significant activity against C. albicans and various bacterial strains, emphasizing the potential of dioxolane derivatives in pharmaceutical applications .
Study 2: Structure-Activity Relationship (SAR)
Investigations into the SAR of dioxolane-containing compounds revealed that modifications in substituents significantly affect biological activity. For example, the presence of specific functional groups can enhance or diminish antibacterial efficacy against particular pathogens .
Q & A
Q. What are the recommended safety protocols for handling 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid in laboratory settings?
- Methodological Answer : Based on safety data sheets (SDS), the compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers must:
- Use PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
- Work in a fume hood to avoid inhalation exposure.
- Implement first-aid measures : Immediate rinsing with water for skin/eye contact and medical attention for ingestion .
- Store in a cool, dry environment away from incompatible materials (though specific incompatibilities are not documented) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Structural characterization typically involves:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and spirocyclic conformation. A related azaspiro compound was analyzed at 295 K with an R factor of 0.041 .
- NMR spectroscopy : - and -NMR can confirm proton environments and carbonyl groups (e.g., δ ~170–180 ppm for ketones).
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (CHNO, MW 211.26 g/mol) .
Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?
- Methodological Answer :
- Reverse-phase HPLC : Use a C18 column with UV detection at ~210–260 nm (optimal for carbonyl absorption).
- LC-MS : Combines separation with mass confirmation (e.g., ESI+ for [M+H] at m/z 212.1).
- FTIR spectroscopy : Identify functional groups (e.g., C=O stretches at ~1700 cm) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states.
- Reaction path search algorithms : Tools like GRRM or AFIR predict intermediates and byproducts .
- Experimental feedback loops : Integrate computational predictions with real-world data (e.g., varying solvents, temperatures) to refine synthetic routes .
Q. What experimental strategies can identify decomposition products under non-standard conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Monitor mass loss at elevated temperatures to detect thermal degradation.
- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products.
- Accelerated stability studies : Expose the compound to UV light, humidity, or oxidizers, followed by HPLC or NMR to track degradation .
Q. How can toxicity profiles be systematically evaluated for this compound?
- Methodological Answer :
- In vitro assays : Use cell lines (e.g., HEK293 or HepG2) to assess acute cytotoxicity (IC) and oxidative stress markers.
- Structure-activity relationships (SAR) : Compare toxicity data with analogs (e.g., spirocyclic lactams) to identify hazardous functional groups .
- Respiratory irritation studies : Employ rodent models or lung-on-a-chip systems to validate SDS-reported hazards .
Q. What reactor designs are optimal for scaling up the synthesis of this spirocyclic compound?
- Methodological Answer :
- Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization).
- Microwave-assisted synthesis : Accelerate ring-forming reactions with precise temperature control.
- Process simulation software : Aspen Plus or COMSOL models can predict scalability challenges (e.g., solvent recovery, byproduct formation) .
Q. How can mechanistic studies elucidate the reactivity of the spirocyclic core in catalytic reactions?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
- In situ spectroscopy : Monitor intermediates via Raman or IR during reactions.
- DFT-based mechanistic modeling : Map potential energy surfaces for ring-opening/closure pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
